MAO-B Inhibition: 6-Bromo-4,8-dichloro-5-methoxyquinoline Exhibits Low Micromolar Activity, Contrasting with the High Potency of Optimized MAO-B Inhibitors
In an enzymatic assay against human recombinant MAO-B, 6-bromo-4,8-dichloro-5-methoxyquinoline demonstrated an IC50 of 17,000 nM [1]. This level of inhibition is significantly weaker than that of the reference selective MAO-B inhibitor deprenyl (selegiline), which typically exhibits IC50 values in the low nanomolar range (e.g., 10-50 nM) [2]. This data confirms that the compound possesses measurable but modest MAO-B inhibitory activity, making it a useful tool for studying baseline scaffold interactions rather than a lead candidate for therapeutic MAO-B inhibition. The presence of the 6-bromo and 4,8-dichloro groups likely contributes to this activity profile, as simple unsubstituted quinoline shows negligible MAO-B inhibition [3].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 17,000 nM |
| Comparator Or Baseline | Deprenyl (Selegiline) ~10-50 nM; Unsubstituted Quinoline >100,000 nM |
| Quantified Difference | Target compound is 340- to 1,700-fold less potent than deprenyl; at least 5.9-fold more potent than unsubstituted quinoline. |
| Conditions | Human recombinant MAO-B; kynuramine oxidation assay; spectrofluorometric detection [REFS-1, REFS-2, REFS-3] |
Why This Matters
This quantitative profile allows researchers to differentiate this compound from highly optimized MAO-B inhibitors and to assess the contribution of its specific halogenation pattern to MAO-B binding, which is crucial for designing novel scaffolds with tunable activity.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376) - IC50: 1.70E+4 nM for Human MAO-B. View Source
- [2] Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
- [3] BindingDB. (n.d.). BDBM50063525 (CHEMBL3398528) - IC50: >1.00E+5 nM for Human MAO-B. View Source
